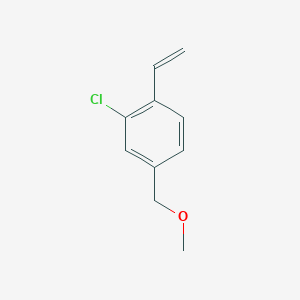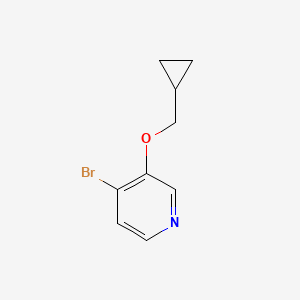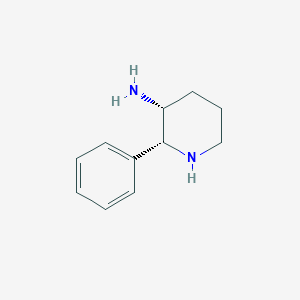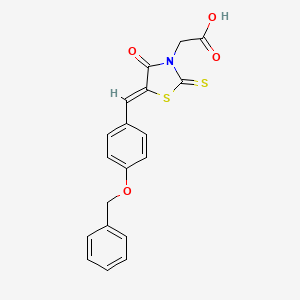
N-(methylsulfonyl)-N-phenylalanine
Overview
Description
N-(methylsulfonyl)-N-phenylalanine, commonly known as MSF or MPA, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its unique properties. MSF is a non-natural amino acid that has a sulfonyl group attached to the side chain of phenylalanine. This modification of phenylalanine makes MSF a potent inhibitor of several enzymes and receptors in the body, making it a valuable tool for studying biochemical and physiological processes.
Scientific Research Applications
Enzymatic Synthesis and Potential Antitumor Applications The enzymatic synthesis of L-4-Methylsulfonyl-phenylalanine, a derivative of phenylalanine, has been explored due to its potential antitumor properties. This compound, prepared through biocatalysis, may inhibit tumor cell proliferation. The study presents a new method for preparing L-phenylalanine derivatives, highlighting its significance in medicinal chemistry and pharmacology (L. Jun, 2010).
Biotechnological Production and Pharmacological Potential Further research has involved the biotechnological production of N-methyl-L-phenylalanine, utilizing novel enzymes for its synthesis. This approach yields high purity and efficiency, showcasing the compound's value as a chiral building block for pharmacologically active products (H. Muramatsu et al., 2004).
Chemical Synthesis and Utility in Material Science The chemical synthesis of phenylalanine derivatives, including those modified with sulfonyl groups, has been explored for various applications in materials science. For instance, N-Trimellitylimido-L-phenylalanine has been used to create novel poly(amide–imide)s, demonstrating the versatility of these compounds in synthesizing advanced materials with potential applications in optics and electronics (S. Mallakpour et al., 2001).
Innovations in Peptide Synthesis Research into native chemical ligation techniques for phenylalanine has led to advancements in peptide synthesis, allowing for the incorporation of phenylalanine derivatives in the creation of complex peptides. This methodology opens new avenues for the synthesis of bioactive peptides and proteins with enhanced properties (D. Crich & Abhisek Banerjee, 2007).
Isotopic Labeling for Biomedical Applications The microbial synthesis of deuterium-labeled L-phenylalanine showcases the application of phenylalanine derivatives in biomedical research. This method allows for the production of isotopically labeled amino acids, which are crucial for tracer studies in metabolic and pharmacological research (O. Mosin et al., 2014).
properties
IUPAC Name |
2-(N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWCJTAAIOCFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-N-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
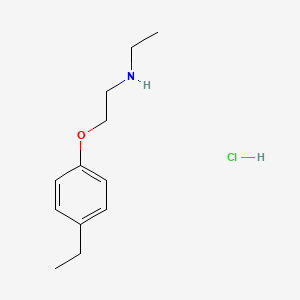
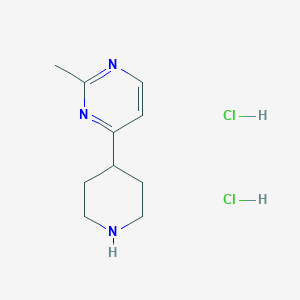
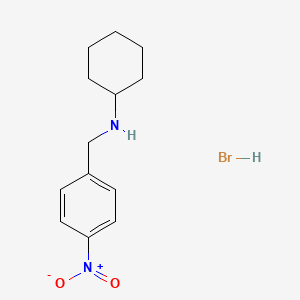
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)
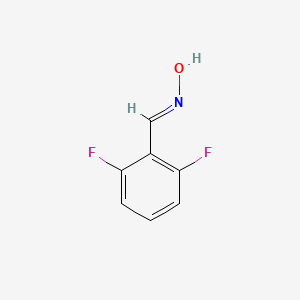
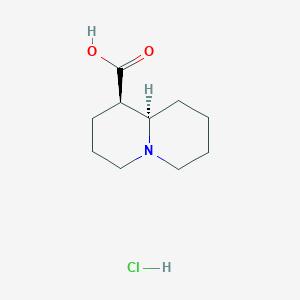
![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)
